6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
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Overview
Description
6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C14H18ClFN2O It is known for its unique structure, which includes a fluorine atom, a piperidine ring, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindolinone core.
Fluorination: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
- 6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one
Uniqueness
6-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6-fluoro-2-(piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-12-2-1-11-9-17(14(18)13(11)7-12)8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDHCPNRHAOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CC3=C(C2=O)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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